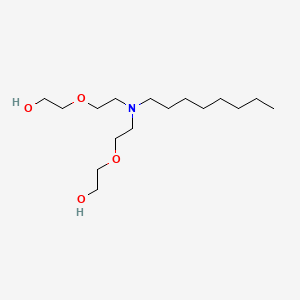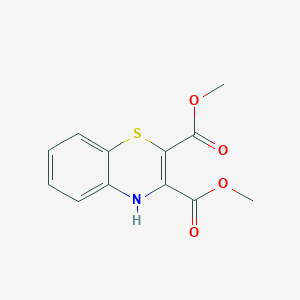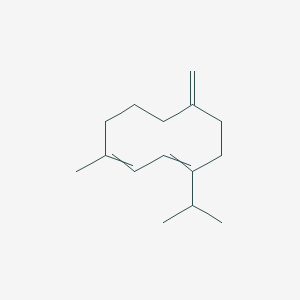
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene is a chemical compound known for its unique structure and properties It is a member of the cyclodecadiene family, characterized by a ten-membered ring with two double bonds
Métodos De Preparación
The synthesis of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of farnesyl diphosphate as a starting material can lead to the formation of this compound through a series of cyclization and rearrangement reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise molecular mechanisms.
Comparación Con Compuestos Similares
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene can be compared with other similar compounds, such as:
- 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol
- 1-Methyl-5-methylidene-8-(propan-2-yl)cyclodeca-1,6-diene
- β-Cubebene
These compounds share structural similarities but differ in their specific chemical properties and applications
Propiedades
Número CAS |
73695-86-0 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1-methyl-7-methylidene-4-propan-2-ylcyclodeca-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h9,11-12H,3,5-8,10H2,1-2,4H3 |
Clave InChI |
BDDRMCBOHRMFIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(CCC(=C)CCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


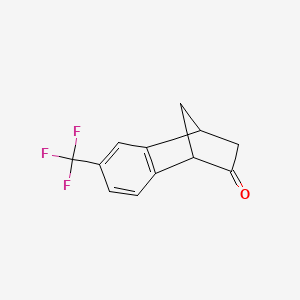
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)



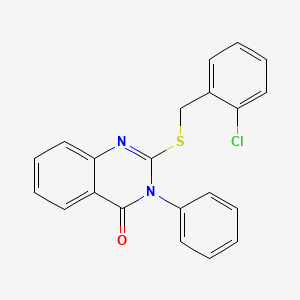
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
